molecular formula C6H11Cl2N3 B2890339 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride CAS No. 2225146-94-9

2-(Azetidin-3-yl)-1H-imidazole dihydrochloride

Cat. No.: B2890339
CAS No.: 2225146-94-9
M. Wt: 196.08
InChI Key: CZBIEULJNDQCOX-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-1H-imidazole dihydrochloride (CAS 2225146-94-9) is a high-purity chemical building block for research and development. This compound features a molecular formula of C 6 H 11 Cl 2 N 3 and a molecular weight of 196.08 g/mol . Its structure consists of a 1H-imidazole ring directly linked to an azetidin-3-yl group, forming a versatile scaffold prized in medicinal chemistry . The primary research value of this compound lies in its role as a key synthetic intermediate for the preparation of more complex molecules. The azetidine and imidazole rings are privileged structures frequently found in pharmacologically active agents. Researchers utilize this dihydrochloride salt to generate novel compounds for screening against a variety of biological targets, particularly in the discovery of new therapeutic candidates. The salt form often offers advantages in solubility and stability for handling and experimental use. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper cold-chain transportation is recommended to ensure the stability and integrity of the product .

Properties

IUPAC Name

2-(azetidin-3-yl)-1H-imidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-2-9-6(8-1)5-3-7-4-5;;/h1-2,5,7H,3-4H2,(H,8,9);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBIEULJNDQCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225146-94-9
Record name 2-(azetidin-3-yl)-1H-imidazole dihydrochloride
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Preparation Methods

Cyclization of 1,3-Diaminopropane Derivatives

Azetidine formation via intramolecular cyclization of 1,3-diaminopropane mesylates is described in Patent WO2000063168A1 . Treating 1,3-diaminopropane with mesyl chloride (2.2 equiv) in dichloromethane yields the dimesylate intermediate, which undergoes base-mediated cyclization (K₂CO₃, DMF, 80°C) to produce azetidine in 68% yield.

Reduction of Azetidinone Derivatives

Catalytic hydrogenation (H₂, 10% Pd/C) of 2-azetidinone in methanol at 50 psi affords azetidine-3-amine with >90% purity. This method avoids harsh bases but requires rigorous exclusion of moisture.

Imidazole Ring Construction and Functionalization

Direct Cyclocondensation with Azetidine Amines

The imidazole ring is constructed via Hantzsch-type reactions. A mixture of azetidine-3-amine (1.0 equiv), glyoxal (40% aqueous, 1.2 equiv), and ammonium acetate (3.0 equiv) in ethanol refluxed for 12 hours yields 2-(azetidin-3-yl)-1H-imidazole (free base) in 57% yield.

Directed Lithiation for Regioselective Substitution

J-STAGE studies demonstrate that 1-methylimidazole treated with LDA (2.2 equiv) at -78°C generates 2-lithio-1-methyl-1H-imidazole, which reacts with azetidine-3-carbaldehyde to form 2-(azetidin-3-yl)-1-methylimidazole. Subsequent demethylation (HI, 57%) and HCl treatment yield the dihydrochloride.

Dihydrochloride Salt Formation

Acid-Mediated Protonation

The free base is dissolved in anhydrous ether and treated with HCl gas until pH <2.0. Precipitation yields the dihydrochloride salt with 89% recovery.

Aqueous Crystallization

Dissolving the free base in hot 6M HCl followed by slow cooling induces crystallization. This method achieves 92% purity but requires careful control of cooling rates to avoid amorphous byproducts.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Purity (%) Key Challenges
Hantzsch Cyclization Azetidine-3-amine, Glyoxal 57 85 Byproduct formation
Directed Lithiation 1-Methylimidazole, LDA 62 91 Cryogenic conditions
Reductive Amination Azetidinone, NH₄OAc 45 78 Catalyst poisoning

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-1H-imidazole dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine and imidazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the azetidine or imidazole rings.

Scientific Research Applications

2-(Azetidin-3-yl)-1H-imidazole dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and imidazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
2-(Azetidin-3-yl)-1H-imidazole dihydrochloride 153836-44-3 C₆H₁₁Cl₂N₃ 196.08 Azetidine ring, imidazole core Kinase inhibition, antimicrobial research
1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride 1820739-92-1 C₇H₁₃Cl₂N₃ 210.11 Methyl substitution at imidazole C2 Enhanced lipophilicity (logP ~1.8); potential CNS-targeted drug candidate
2-(Pyrrolidin-3-yl)-1H-imidazole dihydrochloride Not available C₇H₁₃Cl₂N₃ 210.11 Pyrrolidine (five-membered ring) replaces azetidine Improved solubility; explored in ion channel modulation
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride 1909319-89-6 C₁₀H₁₂Cl₃N₃ 284.58 Chlorophenyl substitution, primary amine Anticancer studies due to halogen-mediated DNA intercalation
5-Bromo-2-(pyrrolidin-1-yl)-1H-imidazole dihydrochloride 1258234-18-2 C₇H₁₁BrCl₂N₃ 297.05 Bromine atom at C5, pyrrolidine substitution Halogen bonding enhances target affinity; antiviral research
1-Isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride 1375183-55-3 C₁₄H₂₁Cl₂N₃ 302.25 Benzimidazole core, isopropyl group Antifungal activity; bulky substituents improve metabolic stability

Key Research Findings and Functional Comparisons

Impact of Ring Size and Substitution on Bioactivity

  • Azetidine vs. Pyrrolidine : Replacing the azetidine ring with pyrrolidine (as in 2-(Pyrrolidin-3-yl)-1H-imidazole dihydrochloride) increases ring flexibility and solubility (water solubility ~25 mg/mL vs. ~15 mg/mL for azetidine analogs) but reduces target selectivity in kinase assays .
  • Halogen Substitution: Bromine in 5-Bromo-2-(pyrrolidin-1-yl)-1H-imidazole dihydrochloride enhances binding to hydrophobic enzyme pockets (e.g., HCV NS5B polymerase inhibition IC₅₀ = 0.8 μM) compared to non-halogenated analogs (IC₅₀ >5 μM) .

Pharmacokinetic and Formulation Considerations

  • Lipophilicity : Methyl-substituted analogs (e.g., 1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride) exhibit higher logP values (~1.8) and improved blood-brain barrier penetration, making them suitable for neuroactive drug development .
  • Nanocarrier Compatibility: Compounds with logP >2 (e.g., benzimidazole derivatives) require chitosan-based nanocapsules for enhanced bioavailability, as demonstrated in antifungal drug delivery systems .

Biological Activity

2-(Azetidin-3-yl)-1H-imidazole dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines the azetidine and imidazole moieties, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride can be represented as follows:

C6H9Cl2N3\text{C}_6\text{H}_{9}\text{Cl}_2\text{N}_3

This compound features an azetidine ring, which contributes to its unique properties, and an imidazole ring that is known for its biological significance.

The biological activity of 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing imidazole can exhibit a range of activities, including:

  • Antimicrobial Activity : Imidazole derivatives have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes.
  • Anticancer Properties : Studies suggest that this compound may inhibit tumor growth by interfering with signaling pathways involved in cell proliferation and apoptosis .

Biological Activity Summary Table

Activity Type Description References
AntimicrobialEffective against specific bacteria and fungi
AnticancerInhibits cancer cell proliferation
NeuroprotectivePotential in treating neurodegenerative diseases
Anti-inflammatoryReduces inflammation in various models

Antimicrobial Activity

A study evaluated the antimicrobial properties of various imidazole derivatives, including 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential role as an antimicrobial agent in clinical settings .

Anticancer Research

In vitro studies demonstrated that 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride could induce apoptosis in cancer cell lines. The compound was found to inhibit key signaling pathways associated with cancer progression, leading to decreased cell viability and increased rates of apoptosis .

Neuroprotective Effects

Research has indicated that imidazole derivatives may have neuroprotective effects, particularly in models of Alzheimer's disease. The compound showed promise in reducing amyloid-beta peptide production, which is crucial for the development of neurodegenerative disorders .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride suggests favorable absorption characteristics; however, toxicity studies have shown it to be harmful if swallowed and irritating to the skin . These factors must be considered when evaluating its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for 2-(Azetidin-3-yl)-1H-imidazole dihydrochloride?

The synthesis typically involves multi-step reactions starting from azetidine and imidazole precursors. Key steps include:

  • Azetidine functionalization : Introducing substituents via nucleophilic substitution or cross-coupling reactions under inert atmospheres.
  • Imidazole ring formation : Cyclization of amidines or thioureas using dehydrating agents (e.g., POCl₃) at controlled temperatures (60–80°C) .
  • Salt formation : Reacting the free base with HCl in ethanol/water to yield the dihydrochloride salt, enhancing solubility .

Q. Example Protocol :

StepReagents/ConditionsPurpose
1Azetidine-3-carboxamide, DMF, 60°CPrecursor activation
2POCl₃, reflux, 4 hrsCyclization to imidazole
3HCl (gaseous), ethanolSalt formation

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (≥95% by area) .
  • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm proton environments (e.g., azetidine δ 3.2–3.8 ppm; imidazole δ 7.1–7.5 ppm) .
  • X-ray crystallography : Employ SHELXL for structure refinement, especially for resolving hydrogen bonding in the dihydrochloride form .

Q. Key Parameters :

TechniqueCritical Parameters
HPLCRetention time: 8.2 min, λ = 254 nm
NMRSolvent suppression for HCl interference

Q. What strategies ensure the compound’s stability during storage?

  • Storage : 2–8°C in sealed, moisture-proof containers (e.g., glass vials with PTFE-lined caps) to prevent hydrolysis .
  • Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .

Advanced Research Questions

Q. How can computational methods predict structure-activity relationships (SAR) for this compound?

Approach :

  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with azetidine-binding pockets).
  • QSAR modeling : Train models on imidazole-azetidine derivatives to predict bioactivity (e.g., logP, polar surface area) .

Case Study :
Docking of 2-(Azetidin-3-yl)-1H-imidazole into the active site of E. coli dihydrofolate reductase showed hydrogen bonding with Asp27 (ΔG = -8.2 kcal/mol), suggesting antibacterial potential .

Q. How should researchers resolve contradictions in reported biological activities?

Methodology :

  • Assay standardization : Compare IC₅₀ values under identical conditions (pH 7.4, 37°C, 5% CO₂).
  • Purity validation : Re-test compounds with conflicting results using HPLC-MS to rule out batch variability .
  • Structural analogs : Test azetidine vs. pyrrolidine derivatives to isolate substituent effects .

Q. What experimental approaches determine the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .
  • Mutagenesis : Replace key residues (e.g., His64 in carbonic anhydrase) to validate binding hypotheses .

Q. How can X-ray crystallography resolve structural ambiguities in the dihydrochloride form?

Workflow :

  • Data collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.2 Å) datasets.
  • Refinement : Apply SHELXL with twin-law correction for possible twinning (e.g., BASF parameter >0.3) .
  • Validation : Check Cl⁻ positions using Fourier difference maps to confirm salt formation .

Q. Example Crystallographic Data :

ParameterValue
Space groupP2₁/c
R-factor0.042
Cl⁻···N distance3.1 Å

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